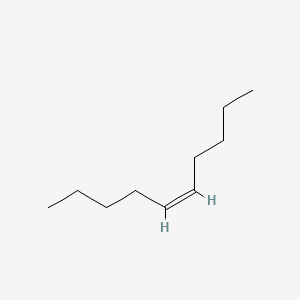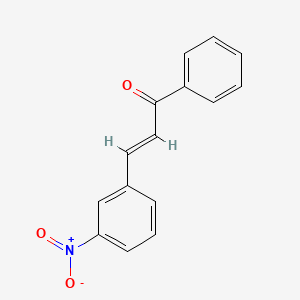
(R)-2-Amino-3-(2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-nitrophenyl)propanoic acid typically involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(2-nitrophenyl)propanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles. The reaction conditions often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ®-2-Amino-3-(2-aminophenyl)propanoic acid, while reduction of the carboxylic acid group yields ®-2-Amino-3-(2-nitrophenyl)propanol.
Scientific Research Applications
®-2-Amino-3-(2-nitrophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
®-2-Amino-3-(2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
®-2-Amino-3-(2-aminophenyl)propanoic acid: This compound is formed by the reduction of the nitro group in ®-2-Amino-3-(2-nitrophenyl)propanoic acid and has different chemical and biological properties.
®-2-Amino-3-(2-nitrophenyl)propanol: This compound is formed by the reduction of the carboxylic acid group and has different reactivity and applications.
The uniqueness of ®-2-Amino-3-(2-nitrophenyl)propanoic acid lies in its specific structural arrangement and the presence of both an amino and a nitro group, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)



